5-chloro-1H-indole-2-carboxamide 5-chloro-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 21109-01-3
VCID: VC3843799
InChI: InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
SMILES: C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

5-chloro-1H-indole-2-carboxamide

CAS No.: 21109-01-3

Cat. No.: VC3843799

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1H-indole-2-carboxamide - 21109-01-3

Specification

CAS No. 21109-01-3
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 5-chloro-1H-indole-2-carboxamide
Standard InChI InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Standard InChI Key GZILZCCGDNKAAV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N
Canonical SMILES C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N

Introduction

Chemical Identity and Structural Features

The molecular structure of 5-chloro-1H-indole-2-carboxamide comprises a bicyclic indole system substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. Key identifiers include:

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • SMILES Notation: C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N

  • InChIKey: GZILZCCGDNKAAV-UHFFFAOYSA-N

Synthetic Methodologies

Friedel-Crafts Acylation and Reduction

A common synthesis route involves Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate (6) with acyl chlorides (7a–c), followed by ketone reduction using triethylsilane to yield 3-alkylated intermediates (9a–c) . Subsequent hydrolysis produces the carboxylic acid precursors (10a–c), which are coupled with phenethylamines to form final carboxamide derivatives .

Example Synthesis of 12f:

  • Acylation of 6 with hexanoyl chloride yields 3-hexanoyl-5-chloroindole-2-carboxylate (8c).

  • Reduction of 8c generates 3-hexyl-5-chloroindole-2-carboxylate (9c).

  • Hydrolysis of 9c produces 3-hexyl-5-chloroindole-2-carboxylic acid (10c).

  • Amide coupling with 4-(dimethylamino)phenethylamine (11b) via BOP reagent yields 12f .

Hemetsberger-Knittel Indole Synthesis

Pharmacological Applications

Glycogen Phosphorylase Inhibition

5-Chloro-1H-indole-2-carboxamide derivatives exhibit potent inhibition of glycogen phosphorylase (GP), a key enzyme in hepatic glucose production. Compound 25e(α) (5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide) demonstrates:

CB1 Receptor Allosteric Modulation

As a CB1 receptor positive allosteric modulator, 5-chloro-1H-indole-2-carboxamide derivatives enhance orthosteric agonist binding while inhibiting G-protein coupling. Key compounds include:

CompoundR₁R₂Kₐ (nM)α (Cooperativity)
12dn-C₃H₇N(CH₃)₂259.324.5
12fn-C₆H₁₃N(CH₃)₂89.118.2

Elongation of the C3 alkyl chain (e.g., hexyl in 12f) improves membrane permeability, reducing Kₐ values by 3-fold compared to shorter chains .

Structure-Activity Relationships (SAR)

  • C3 Substituents: Optimal activity occurs with C3–C6 alkyl chains. Hexyl derivatives (12f) achieve Kₐ < 100 nM, while shorter chains (propyl, 12d) maximize cooperativity (α = 24.5) .

  • Linker Length: A two-carbon phenethyl linker between the carboxamide and aryl ring maximizes CB1 binding affinity .

Pharmacokinetic Profile

Compound 25e(α) exhibits favorable pharmacokinetics in Sprague-Dawley rats:

Molecular Interactions and Docking Studies

Docking simulations of 25e(α) with GP (PDB: 1FA5) reveal:

  • The indole carboxamide forms hydrogen bonds with Asn284 and Glu382.

  • C5 chlorine occupies a hydrophobic pocket lined by Phe285 and Val386.

In CB1 complexes (PDB: 5U09), the hexyl chain of 12f inserts into a lipid-facing crevice, while the dimethylamino group on phenyl ring B interacts with Lys192 via cation-π interactions .

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